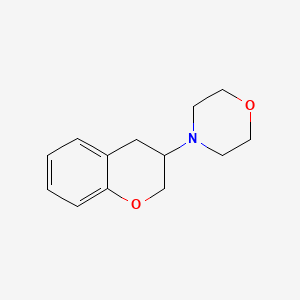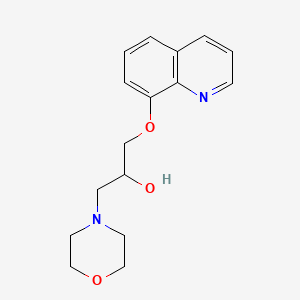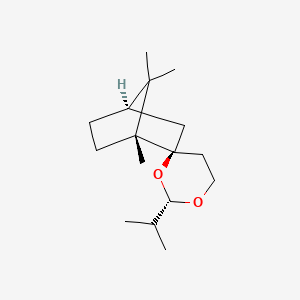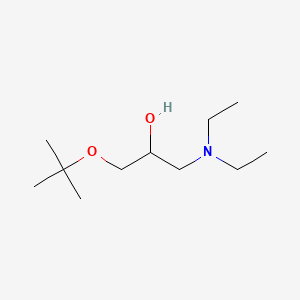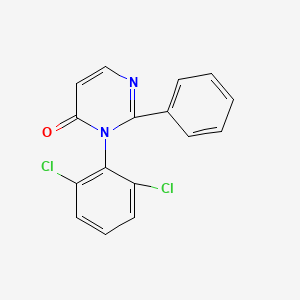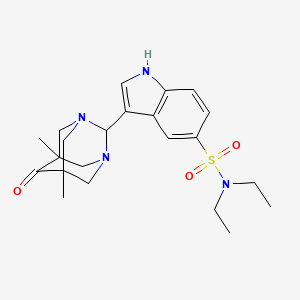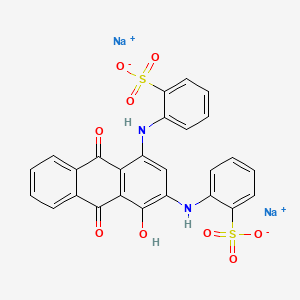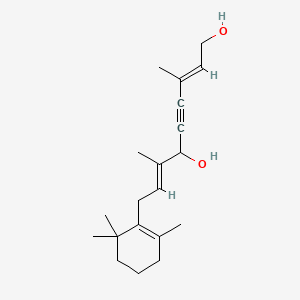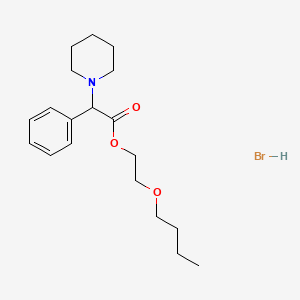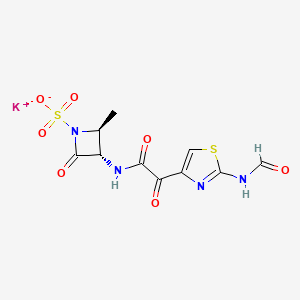
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is a complex organic compound that features a thiazole ring, an azetidine ring, and a sulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the formylamino group. The azetidine ring is then synthesized and functionalized with the oxoacetyl group. Finally, the sulphonate group is introduced, and the potassium salt is formed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. This might involve screening for activity against specific diseases or conditions, such as bacterial infections or cancer.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or undergoing metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole-containing molecules, azetidine derivatives, or sulphonate salts. Examples could be:
- Thiazole-4-carboxylic acid derivatives
- Azetidine-2-carboxylic acid derivatives
- Potassium sulphonate salts
Uniqueness
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
88023-65-8 |
|---|---|
Molecular Formula |
C10H9KN4O7S2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
potassium;(2S,3S)-3-[[2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C10H10N4O7S2.K/c1-4-6(9(18)14(4)23(19,20)21)13-8(17)7(16)5-2-22-10(12-5)11-3-15;/h2-4,6H,1H3,(H,13,17)(H,11,12,15)(H,19,20,21);/q;+1/p-1/t4-,6-;/m0./s1 |
InChI Key |
PPMCTCAERIMPSL-DPIOYBAHSA-M |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)C(=O)C2=CSC(=N2)NC=O.[K+] |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=O)C2=CSC(=N2)NC=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


